molecular formula C22H22N2O5 B11507901 5-Benzyl-1-ethyl-3-(2-hydroxyphenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid

5-Benzyl-1-ethyl-3-(2-hydroxyphenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid

Cat. No.: B11507901
M. Wt: 394.4 g/mol
InChI Key: NTAYQQFNWIOEMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Benzyl-1-ethyl-3-(2-hydroxyphenyl)-4,6-dioxo-octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid is a complex organic compound with a unique structure that includes a pyrrole ring fused with a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-1-ethyl-3-(2-hydroxyphenyl)-4,6-dioxo-octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of a benzyl-substituted amine with an ethyl-substituted ketone, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts such as iron (III) chloride and solvents like methanol or ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-1-ethyl-3-(2-hydroxyphenyl)-4,6-dioxo-octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The benzyl and ethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield benzyl-ethyl-ketone derivatives, while reduction of the carbonyl groups can produce benzyl-ethyl-alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of the hydroxyl and carbonyl groups makes it a versatile scaffold for drug design.

Medicine

In medicine, this compound and its derivatives are explored for their therapeutic potential. They are investigated for their ability to interact with specific biological targets, such as enzymes and receptors, which could lead to the development of new drugs.

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a valuable component in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 5-benzyl-1-ethyl-3-(2-hydroxyphenyl)-4,6-dioxo-octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carbonyl groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The compound’s unique structure allows it to fit into specific binding sites, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-benzyl-1-ethyl-3-(2-hydroxyphenyl)-4,6-dioxo-octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid apart is its fused ring structure and the presence of both hydroxyl and carbonyl functional groups. This combination provides a unique platform for chemical modifications and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H22N2O5

Molecular Weight

394.4 g/mol

IUPAC Name

5-benzyl-3-ethyl-1-(2-hydroxyphenyl)-4,6-dioxo-1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3-carboxylic acid

InChI

InChI=1S/C22H22N2O5/c1-2-22(21(28)29)17-16(18(23-22)14-10-6-7-11-15(14)25)19(26)24(20(17)27)12-13-8-4-3-5-9-13/h3-11,16-18,23,25H,2,12H2,1H3,(H,28,29)

InChI Key

NTAYQQFNWIOEMY-UHFFFAOYSA-N

Canonical SMILES

CCC1(C2C(C(N1)C3=CC=CC=C3O)C(=O)N(C2=O)CC4=CC=CC=C4)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.